molecular formula C24H32N4O9 B14752971 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol CAS No. 4746-18-3

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol

Cat. No.: B14752971
CAS No.: 4746-18-3
M. Wt: 520.5 g/mol
InChI Key: WLANDTMKELMBJW-DMYHQRBDSA-N
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Description

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and phenylhydrazinylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the hexose backbone, followed by the introduction of hydroxyl groups and phenylhydrazinylidene moieties. Common reagents used in these reactions include hydrazine derivatives, protecting groups for hydroxyl functionalities, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phenylhydrazinylidene moieties can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while reduction of the phenylhydrazinylidene moieties yields amines.

Scientific Research Applications

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups and phenylhydrazinylidene moieties play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-3-[(1E,3E,5E)-1,3,5-undecatrien-1-yl]-1,4-benzenediol
  • Hydroxymethyl-functionalized compounds

Uniqueness

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is unique due to its combination of hydroxyl groups and phenylhydrazinylidene moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4746-18-3

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H32N4O9/c29-12-18-21(33)22(34)23(35)24(37-18)36-13-17(30)20(32)19(31)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+

InChI Key

WLANDTMKELMBJW-DMYHQRBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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